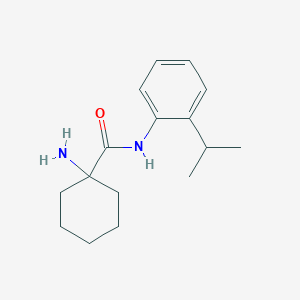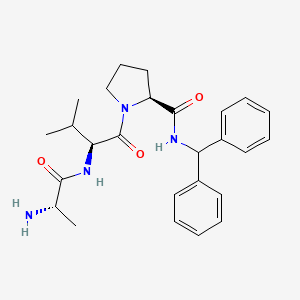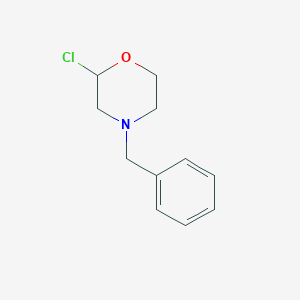
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide is a compound that belongs to the class of cyclohexane carboxamides This compound is characterized by the presence of an amino group, a cyclohexane ring, and a carboxamide group It has a molecular formula of C16H25NO and a molecular weight of 24738 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with an appropriate amine and carboxylic acid derivative. One common method involves the following steps:
Formation of the Intermediate: Cyclohexanone is reacted with an amine (such as 2-propan-2-ylphenylamine) in the presence of a reducing agent to form an intermediate amine.
Amidation Reaction: The intermediate amine is then reacted with a carboxylic acid derivative (such as cyclohexane-1-carboxylic acid) in the presence of a coupling reagent to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include reducing agents, coupling reagents, and solvents that facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may yield primary amines.
Applications De Recherche Scientifique
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-N-(phenyl)cyclohexane-1-carboxamide: Similar structure but lacks the isopropyl group.
1-amino-N-(2-methylphenyl)cyclohexane-1-carboxamide: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide is unique due to the presence of the isopropyl group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
1-amino-N-(2-propan-2-ylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-4-5-9-14(13)18-15(19)16(17)10-6-3-7-11-16/h4-5,8-9,12H,3,6-7,10-11,17H2,1-2H3,(H,18,19) |
Clé InChI |
IQQIPZFWPBVKAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















